1-(2-Fluoro-3-methylpyridin-4-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a fluorinated derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-fluoro-3-methylpyridine with an appropriate acylating agent under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Fluoro-3-methylpyridin-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of biological systems and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone involves its interaction with specific molecular targets and pathways. The fluorine atom and ethanone group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone
- 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone
Uniqueness: 1-(2-Fluoro-3-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H8FNO |
---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(2-fluoro-3-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-7(6(2)11)3-4-10-8(5)9/h3-4H,1-2H3 |
InChI Key |
AGJXNHDIGZCSSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.